![molecular formula C10H13NNaO5S+ B11727225 Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid is a chemical compound with the molecular formula C10H13NO5SNa. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a sulfonic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid typically involves the reaction of benzyloxycarbonyl chloride with aminoethanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_7\text{H}_7\text{ClO}_2 + \text{C}_2\text{H}7\text{NO}3\text{SNa} \rightarrow \text{C}{10}\text{H}{13}\text{NO}_5\text{SNa} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: The compound can be reduced to form aminoethane-1-sulfonic acid derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of aminoethane-1-sulfonic acid derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis The sulfonic acid group enhances the compound’s solubility in water, making it suitable for various aqueous reactions
Comparación Con Compuestos Similares
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid can be compared with other similar compounds such as:
Sodium 2-{[(methoxy)carbonyl]amino}ethane-1-sulfonic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Sodium 2-{[(ethoxy)carbonyl]amino}ethane-1-sulfonic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Sodium 2-{[(propoxy)carbonyl]amino}ethane-1-sulfonic acid: Similar structure but with a propoxy group instead of a benzyloxy group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and solubility properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H13NNaO5S+ |
|---|---|
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
sodium;2-(phenylmethoxycarbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C10H13NO5S.Na/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,11,12)(H,13,14,15);/q;+1 |
Clave InChI |
CHYFYIAMUALNIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727142.png)
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
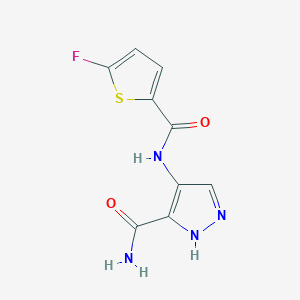
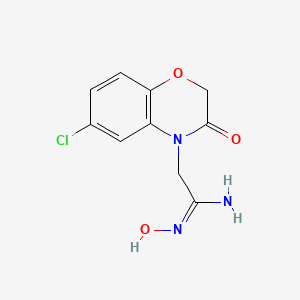
![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)

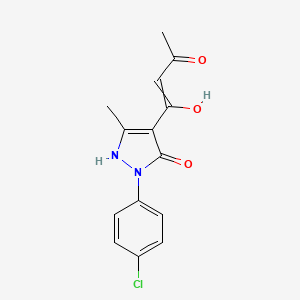
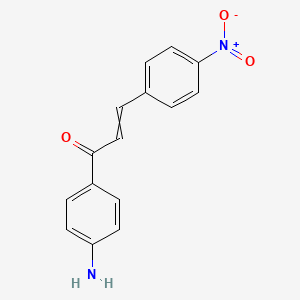

![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)

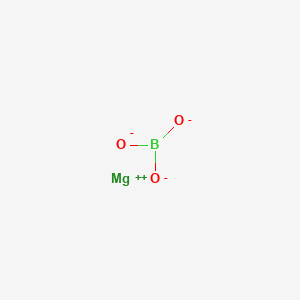
![1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B11727219.png)
![1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate](/img/structure/B11727221.png)
